Ethyl(1-phenylbutan-2-yl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Classification

Ethyl(1-phenylbutan-2-yl)amine, also known as N-Ethyl-1-phenylbutan-2-amine or N,α-Diethylphenethylamine, is a chemical compound belonging to the phenethylamine class. This class encompasses various molecules with diverse biological effects, including some well-known stimulants like amphetamine PubChem: .

Potential Applications

- Understanding Neuronal Function: Research on other phenethylamines has provided valuable insights into the workings of the nervous system. Ethyl(1-phenylbutan-2-yl)amine could potentially be used as a tool to study the mechanisms of neurotransmitter release and receptor activation to understand nervous system function in a more nuanced way.

- Development of New Therapeutics: The development of medications for various neurological and psychological conditions often involves exploring molecules related to known neurotransmitters. Given the structural similarities, Ethyl(1-phenylbutan-2-yl)amine could be a starting point for the design and synthesis of novel therapeutic agents.

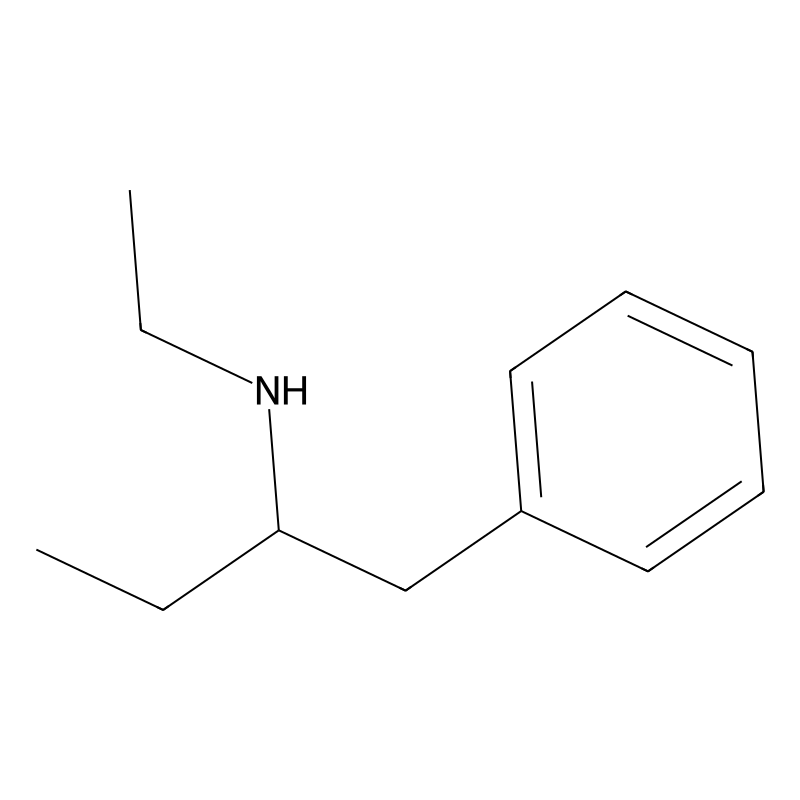

Ethyl(1-phenylbutan-2-yl)amine is an organic compound with the chemical formula and a molecular weight of approximately 191.29 g/mol. This compound features a phenyl group attached to a butan-2-yl chain, which is further substituted by an ethyl group at the nitrogen atom. Its structure can be represented as follows:

textCH2Ph | CH3-CH-CH2-NH-Et

The compound falls under the category of amines and is characterized by its aliphatic and aromatic components, which contribute to its unique chemical properties.

N-EAPB is a psychoactive compound and can produce a variety of effects, including stimulation, euphoria, increased alertness, and hallucinations []. Due to its psychoactive properties, N-EAPB is considered a drug of abuse and is illegal to possess in many countries [].

The potential risks associated with N-EAPB use include addiction, anxiety, paranoia, heart problems, and seizures []. The limited research available suggests N-EAPB may be less potent than other stimulants like amphetamine, but the full spectrum of its effects and safety profile is not well understood [].

- N-Alkylation: The amine can react with alkyl halides to form N-alkylated derivatives.

- Acylation: Reaction with acyl chlorides or anhydrides can yield corresponding amides.

- Mitsunobu Reaction: This reaction can be employed to convert alcohols into amines or vice versa, showcasing the versatility of the compound in organic synthesis

The synthesis of Ethyl(1-phenylbutan-2-yl)amine can be achieved through several methods:

- Reductive Amination: This involves the reaction of an appropriate ketone or aldehyde with ammonia or an amine in the presence of reducing agents.

- Alkylation of Amine Precursors: Starting from 1-phenylbutan-2-one, the compound can be synthesized by subsequent alkylation with ethyl bromide in the presence of a base like sodium hydride .

- Mitsunobu Reaction: Utilizing this method allows for the formation of the desired amine from alcohol precursors under mild conditions

Ethyl(1-phenylbutan-2-yl)amine has potential applications in:

- Pharmaceuticals: As a building block for drug synthesis, particularly in developing compounds targeting neurological disorders.

- Chemical Research: Its reactivity makes it valuable in synthetic organic chemistry for creating more complex molecules.

Research into the interactions of Ethyl(1-phenylbutan-2-yl)amine with biological systems is essential for understanding its potential effects. Interaction studies may focus on:

- Receptor Binding: Investigating how this compound interacts with neurotransmitter receptors could reveal its pharmacological properties.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems will provide insights into its safety and efficacy.

Ethyl(1-phenylbutan-2-yl)amine shares structural similarities with several other compounds. Here are some comparisons highlighting its uniqueness:

Compound Name Structure Unique Features Ethyl(1-methylbutan-2-yl)amine C12H25N Methyl group instead of phenyl; different reactivity Ethyl(1-phenyldecan-2-yl)amine C18H37N Longer carbon chain; potential for different biological activity Ethyl(1-cyclopropylbutan-2-yl)amine C12H19N Cyclopropane ring introduces strain; affects reactivity Ethyl(1-phenylbutan-2-yl)amine's unique combination of an ethyl group and a phenolic structure sets it apart from these similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

3.1Dates

Last modified: 08-15-2023